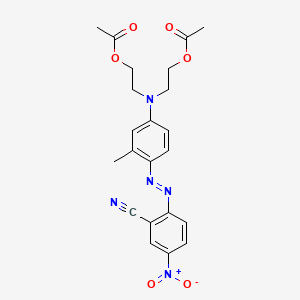

Disperse Violet 33

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

66882-16-4 |

|---|---|

Molekularformel |

C22H23N5O6 |

Molekulargewicht |

453.4 g/mol |

IUPAC-Name |

2-[N-(2-acetyloxyethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]-3-methylanilino]ethyl acetate |

InChI |

InChI=1S/C22H23N5O6/c1-15-12-19(26(8-10-32-16(2)28)9-11-33-17(3)29)4-6-21(15)24-25-22-7-5-20(27(30)31)13-18(22)14-23/h4-7,12-13H,8-11H2,1-3H3 |

InChI-Schlüssel |

YAOMDDRLRVOOIC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |

Andere CAS-Nummern |

66882-16-4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Synthesis and Characterization of C.I. 11218: A Technical Guide

Initial investigations into the synthesis and characterization of the compound designated as C.I. 11218 have revealed a significant challenge: the provided Colour Index (C.I.) number does not correspond to a readily identifiable chemical substance in publicly available databases and scientific literature. Extensive searches for "C.I. 11218" have failed to yield a specific chemical name, structure, or any associated synthesis or characterization data.

The Colour Index International is a reference database of manufactured color products, where each colorant is assigned a unique C.I. Generic Name and a C.I. Constitution Number. The number "11218" falls within the range typically assigned to monoazo dyes. However, searches for this specific number, as well as for nearby numbers such as C.I. 11210 and C.I. 11220, have not provided a conclusive identification. For instance, C.I. 11270 is identified as Basic Orange 2, a well-characterized azo dye, but no direct relationship or synthetic pathway to a potential "C.I. 11218" could be established.[1][2][3][4][5]

It is highly probable that "C.I. 11218" is an incorrect, obsolete, or a highly specialized internal designation not widely recognized in the public domain. Without a confirmed chemical identity—including its IUPAC name, CAS number, or molecular structure—it is impossible to provide a detailed and accurate technical guide on its synthesis and characterization as requested.

To proceed with this inquiry, it is imperative to first correctly identify the chemical compound of interest. Researchers, scientists, and drug development professionals requiring information on this substance should seek to verify the C.I. number from its original source. Alternative identifiers such as a common name, trade name, or any known chemical synonyms would be crucial for a successful literature and database search.

Once a definitive identification of the compound is made, a comprehensive technical guide can be developed, encompassing the following critical areas:

Hypothetical Structure and Synthesis of a Related Monoazo Yellow Dye

While the specific synthesis for "C.I. 11218" is unknown, a general synthetic approach for a simple monoazo yellow dye, which would likely fall in this C.I. number range, can be illustrated. A common method involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component.

A potential synthetic workflow could be visualized as follows:

Caption: Generalized workflow for the synthesis of a monoazo dye.

Characterization Techniques

Once synthesized and purified, the characterization of the dye would involve a suite of analytical techniques to confirm its structure and assess its purity and properties.

A typical characterization workflow is outlined below:

Caption: Standard workflow for the characterization of a synthesized dye.

Data Presentation

All quantitative data obtained from these characterization techniques would be summarized in clearly structured tables for easy comparison and interpretation. This would include, but not be limited to:

-

Table 1: Spectroscopic Data Summary (λmax, key IR absorption bands, NMR chemical shifts, and mass-to-charge ratio).

-

Table 2: Physical and Thermal Properties (Melting point, decomposition temperature, and solubility in various solvents).

-

Table 3: Chromatographic Data (Rf values from TLC and retention times and purity from HPLC).

Experimental Protocols

Detailed methodologies for all key experiments would be provided, including:

-

Synthesis Protocol: A step-by-step procedure for the diazotization and coupling reactions, including reagent quantities, reaction times, temperatures, and purification methods.

-

Analytical Protocols: Detailed parameters for each characterization technique employed, such as the solvent and concentration used for UV-Vis, the parameters for NMR and mass spectrometry, and the mobile phase and column specifications for HPLC.

References

- 1. Chrysoidine Y (C. I. 11270), 50 g, CAS No. 532-82-1 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. cameo.mfa.org [cameo.mfa.org]

- 4. 532-82-1 CAS | CHRYSOIDINE Y | Biological Stains and Dyes | Article No. 02841 [lobachemie.com]

- 5. Chrysoidine - PubChem [pubchem.ncbi.nlm.nih.gov]

Disperse Violet 33: A Comprehensive Technical Guide

CAS Numbers: 12236-25-8 / 66882-16-4 C.I. Number: 11218

This technical guide provides an in-depth overview of Disperse Violet 33, a monoazo disperse dye. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, industrial applications, and potential biological interactions.

Physicochemical Properties

This compound is characterized as a reddish-purple or dark red powder. A notable discrepancy exists in the public domain regarding its molecular formula and weight, which may be attributed to different forms or impurities associated with the CAS numbers. The most frequently cited data points to the molecular formula C22H23N5O6.

| Property | Value | References |

| CAS Number | 12236-25-8 / 66882-16-4 | [1][2] |

| C.I. Number | 11218 | [1] |

| Molecular Formula | C22H23N5O6 (predominant) or C18H19N5O4 | [1][3] |

| Molecular Weight | 453.45 g/mol (for C22H23N5O6) | [1] |

| Appearance | Violet granules or dark red powder | [4] |

| Solubility | Soluble in acetone (B3395972). Water solubility reported as 61.338 mg/L at 25°C. | [1] |

| Melting Point | Not available | |

| Boiling Point | ~630.8°C at 760 mmHg (Predicted) | [] |

| Density | ~1.27 g/cm³ (Predicted) | [] |

Synthesis and Manufacturing

The primary manufacturing process for this compound involves a standard azo coupling reaction. The synthesis pathway begins with the diazotization of 2-cyano-4-nitroaniline, which is then coupled with 3-methyl-N,N-bis(2-acetoxyethyl)benzenamine.[6]

Experimental Protocols

Synthesis of this compound (General Laboratory Scale Protocol):

-

Step 1: Diazotization of 2-cyano-4-nitroaniline

-

Dissolve a molar equivalent of 2-cyano-4-nitroaniline in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water).

-

Cool the mixture to 0-5°C in an ice bath with continuous stirring.

-

Slowly add a solution of sodium nitrite (B80452) (a slight molar excess) dissolved in water, maintaining the temperature below 5°C.

-

Continue stirring for approximately 30-60 minutes to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored using starch-iodide paper.

-

-

Step 2: Azo Coupling

-

In a separate vessel, dissolve a molar equivalent of 3-methyl-N,N-bis(2-acetoxyethyl)benzenamine in a suitable solvent.

-

Cool this solution to 0-5°C.

-

Slowly add the previously prepared diazonium salt solution to the coupling agent solution.

-

Maintain the temperature at 0-5°C and a slightly acidic pH to facilitate the coupling reaction.

-

Stir the mixture for several hours until the coupling is complete, which is indicated by the formation of a colored precipitate.

-

-

Step 3: Isolation and Purification

-

Filter the resulting precipitate (this compound).

-

Wash the filter cake with cold water to remove any unreacted salts and acids.

-

Dry the product in a vacuum oven at a controlled temperature.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol (B145695) or acetone if required.

-

Industrial and Research Applications

This compound is primarily used in the textile industry for dyeing synthetic fibers, particularly polyester (B1180765) and its blends.[4] It is suitable for high-temperature and high-pressure dyeing methods, as well as thermosol and direct printing applications.[4]

| Fastness Property | Rating (Scale 1-8 for Light, 1-5 for others) |

| Light Fastness | 6-7 |

| Washing Fastness | 4-5 |

| Sublimation Fastness | 4 |

| Rubbing Fastness (Dry) | 4 |

| Rubbing Fastness (Wet) | 4-5 |

Toxicological Profile and Biological Interactions

Interaction with the Aryl Hydrocarbon Receptor (AhR)

Of significant interest to researchers in drug development and toxicology, this compound has been identified through virtual screening as a potential ligand for the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the metabolism of xenobiotics, as well as modulating immune responses and cell cycle control. The activation of the AhR signaling pathway is a key event in the toxic effects of numerous environmental pollutants, such as dioxins.

The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which is complexed with chaperone proteins. This binding event triggers the translocation of the complex into the nucleus, where AhR dissociates from its chaperones and heterodimerizes with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences, known as Xenobiotic Response Elements (XREs), in the promoter regions of target genes, leading to their transcription.[7][8]

References

- 1. sdinternational.com [sdinternational.com]

- 2. tradeindia.com [tradeindia.com]

- 3. This compound Manufacturer in Mumbai, this compound Exporter [dyestuff.co.in]

- 4. China Biggest C.I. This compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-depth Technical Guide: Photophysical Properties of Disperse Violet 33

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Photophysical Properties of Disperse Violet 33 (C.I. 11218)

This technical guide addresses the request for an in-depth analysis of the photophysical properties of the mono-azo dye, this compound. Following a comprehensive search of scientific literature and databases, this document summarizes the available information.

Executive Summary

This compound, also identified by the Colour Index number 11218 and CAS numbers 12236-25-8 and 66882-16-4, is a synthetic dye primarily utilized in the textile industry for coloring polyester (B1180765) fabrics.[1][][3] Despite its established use in dyeing applications, a thorough investigation of its intrinsic photophysical properties—such as absorption and emission spectra, quantum yield, and excited-state lifetime—reveals a significant lack of detailed scientific characterization in publicly accessible literature. The majority of available data pertains to its commercial applications, chemical identifiers, and general properties as a textile dye. There is no evidence to suggest its application in biological research or drug development, and consequently, no associated signaling pathways or complex experimental workflows have been described.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented in Table 1. This information has been compiled from various chemical supplier databases and encyclopedic resources.

| Property | Value | Reference |

| C.I. Name | This compound | |

| C.I. Number | 11218 | |

| CAS Number | 12236-25-8 / 66882-16-4 | [] |

| Molecular Formula | C₂₂H₂₃N₅O₆ | [] |

| Molecular Weight | 453.45 g/mol | [] |

| Chemical Class | Single Azo | |

| Appearance | Violet grain/powder | [1] |

| Application | Dyeing of polyester and acetate (B1210297) fibers | [4][5] |

Photophysical Properties: A Gap in the Literature

A critical aspect of this technical guide is the quantitative analysis of the photophysical properties of this compound. However, an exhaustive search of scientific databases has not yielded specific data for the following key parameters:

-

Molar Extinction Coefficient (ε): This measure of how strongly the dye absorbs light at a given wavelength is not available.

-

Emission Spectrum (λ_em): Information on the fluorescence emission properties of this compound is absent from the scientific literature.

-

Fluorescence Quantum Yield (Φ_F): The efficiency of the fluorescence process for this dye has not been reported.

-

Excited-State Lifetime (τ): The duration of the dye's excited state is unknown.

This lack of data indicates that this compound has likely not been investigated for applications beyond its traditional role as a colorant, where precise photophysical characterization is less critical.

Experimental Protocols

The absence of published research on the photophysical properties of this compound means there are no specific experimental protocols to report for this particular dye. However, for the benefit of researchers who may wish to undertake such a characterization, a generalized experimental workflow for determining the photophysical properties of a dye is outlined below.

Generalized Experimental Workflow for Dye Characterization

This workflow describes the standard procedures for measuring the key photophysical parameters of a fluorescent dye.

References

- 1. epsilonpigments.com [epsilonpigments.com]

- 3. This compound Violet CB 200% Textile Disperse Dyes - this compound, Violet CB | Made-in-China.com [m.made-in-china.com]

- 4. China Biggest C.I. This compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 5. tis.wu.ac.th [tis.wu.ac.th]

Disperse Violet 33: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Violet 33, also known by its Colour Index name C.I. 11218 and CAS number 12236-25-8, is a monoazo disperse dye.[1] It presents as a red-light purple or sauce-red powder and is primarily utilized in the dyeing of polyester (B1180765) fabrics due to its suitability for high-temperature and high-pressure dyeing methods.[2] The solubility of this compound in various solvents is a critical parameter, influencing its application efficiency, formulation stability, and overall performance in dyeing processes and other potential applications.

This technical guide provides a comprehensive overview of the known solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public-domain literature, this guide also furnishes a detailed experimental protocol for determining its solubility in organic solvents, enabling researchers to generate precise data for their specific applications.

Solubility Profile of this compound

Data Presentation

The table below summarizes the available quantitative and qualitative solubility data for this compound. It is intended as a template for researchers to populate with their own experimentally determined values for various organic solvents.

| Solvent | Temperature (°C) | Solubility | Units | Data Type | Reference |

| Water | 25 | 61.338 | mg/L | Quantitative | [5][6] |

| Ethanol | - | Soluble | - | Qualitative | [4] |

| Acetone | - | Data Not Available | - | - | |

| Benzene | - | Data Not Available | - | - | |

| Tetrahydrofuran (THF) | - | Data Not Available | - | - | |

| Dichloromethane | - | Data Not Available | - | - | |

| N,N-Dimethylformamide (DMF) | - | Data Not Available | - | - |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in organic solvents utilizing UV-Visible spectrophotometry. This method is widely applicable for colored compounds and provides reliable, reproducible results.[7]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Principle: The concentration of a colored solute in a solution is directly proportional to its absorbance of light at a specific wavelength (λmax), as described by the Beer-Lambert Law. By creating a calibration curve from solutions of known concentrations, the concentration of an unknown saturated solution can be accurately determined.[7]

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of choice (spectroscopic grade)

-

UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Pipettes (graduated and volumetric)

-

Quartz or glass cuvettes

-

Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

-

Thermostatic shaker or water bath

-

Sealed containers (e.g., screw-cap vials or flasks)

Methodology:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute, non-saturated solution of this compound in the chosen organic solvent.

-

Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 400-700 nm) against a solvent blank.

-

Identify the wavelength at which the maximum absorbance occurs. This wavelength is the λmax and must be used for all subsequent measurements.[7]

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to create a stock solution of a known concentration (e.g., 100 mg/L).

-

Perform a series of accurate serial dilutions from the stock solution to create at least five standard solutions with decreasing, known concentrations.[7]

-

Measure the absorbance of each standard solution at the predetermined λmax, using the pure organic solvent as a blank.

-

Plot a graph of absorbance versus concentration for the standard solutions. A linear relationship should be observed.

-

Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept. The R² value should be close to 1.00 to ensure linearity.[7]

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. This creates a slurry, ensuring that undissolved solid is present.[8]

-

Agitate the mixture at a constant, controlled temperature (e.g., 25°C) using a thermostatic shaker for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

-

After agitation, allow the container to rest at the same constant temperature for a sufficient time to permit the excess solid to settle.

-

-

Measurement and Calculation of Solubility:

-

Carefully withdraw a sample from the clear supernatant of the saturated solution using a syringe fitted with a solvent-compatible filter to remove any suspended particles.

-

Accurately dilute the filtered saturated solution with a known volume of the pure solvent to bring its absorbance into the linear range of the calibration curve (typically between 0.2 and 1.0).[9]

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the equation from the calibration curve (y = mx + c) to calculate the concentration of the diluted solution from its measured absorbance.[7]

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original, undiluted saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature.[7]

-

Mandatory Visualization

The diagram below illustrates the logical workflow for the experimental determination of this compound solubility using the UV-Vis spectrophotometric method described.

Caption: Experimental Workflow for Solubility Determination.

References

- 1. This compound Violet CB 200% Textile Disperse Dyes - this compound and Violet CB [orienchem.en.made-in-china.com]

- 2. China Biggest C.I. This compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 3. orientjchem.org [orientjchem.org]

- 4. sdinternational.net [sdinternational.net]

- 5. chembk.com [chembk.com]

- 6. This compound | 12236-25-8 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Solvatochromic Behavior of C.I. Disperse Violet 33

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solvatochromic properties of C.I. Disperse Violet 33, a monoazo dye. The document details the theoretical underpinnings of its behavior in various solvents, presents illustrative quantitative data, and offers a detailed experimental protocol for replication and further research.

Introduction to Solvatochromism and this compound

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent in which it is dissolved.[1] This change is observed as a shift in the absorption or emission spectra of the substance.[2] The effect arises from the differential solvation of the ground and excited electronic states of the solute molecule.[3] this compound, a single azo class dye, is expected to exhibit solvatochromism due to its molecular structure, which includes electron-donating and electron-withdrawing groups that create a charge-transfer character.[4] The manufacturing of this compound involves the diazotization of 2-Cyano-4-nitroaniline and coupling with 3-Methyl-N,N-bis(2-acetoxyethyl)benzenamine.

The study of solvatochromism in dyes like this compound is crucial for a variety of applications, including the development of sensors, molecular switches, and probes for micro-environments, as well as for optimizing dyeing processes in the textile industry.[2]

Quantitative Data on Solvatochromic Behavior

| Solvent | Dielectric Constant (ε) | ET(30) (kcal/mol) | λmax (nm) (Illustrative) |

| n-Hexane | 1.88 | 31.0 | 480 |

| Toluene | 2.38 | 33.9 | 495 |

| Chloroform | 4.81 | 39.1 | 510 |

| Acetone (B3395972) | 20.7 | 42.2 | 525 |

| Ethanol | 24.5 | 51.9 | 535 |

| Methanol | 32.7 | 55.4 | 540 |

| Acetonitrile | 37.5 | 45.6 | 520 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 45.1 | 530 |

| Water | 80.1 | 63.1 | 550 |

Note: The λmax values are hypothetical and for illustrative purposes to demonstrate the expected solvatochromic trend. The actual values may vary.

Experimental Protocol for Determining Solvatochromic Behavior

This section provides a detailed methodology for the experimental determination of the solvatochromic behavior of this compound.

3.1. Materials and Equipment

-

C.I. This compound (analytical grade)

-

A series of solvents of varying polarities (e.g., those listed in the table above), all of spectroscopic grade.

-

Volumetric flasks (10 mL and 100 mL)

-

Micropipettes

-

Analytical balance

-

UV-Vis spectrophotometer with a quartz cuvette (1 cm path length)

3.2. Preparation of Stock Solution

-

Accurately weigh a small amount (e.g., 1 mg) of this compound using an analytical balance.

-

Dissolve the dye in a suitable solvent in which it is readily soluble (e.g., acetone or DMSO) in a 100 mL volumetric flask to prepare a stock solution of approximately 10-3 M.

-

Ensure the dye is completely dissolved by using sonication if necessary.

3.3. Preparation of Working Solutions

-

From the stock solution, prepare a series of working solutions in the different solvents to be tested.

-

For each solvent, transfer a calculated volume of the stock solution into a 10 mL volumetric flask and dilute to the mark with the respective solvent to obtain a final concentration in the range of 10-5 to 10-4 M. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5.

3.4. Spectroscopic Measurement

-

Record the UV-Vis absorption spectrum of each working solution over a suitable wavelength range (e.g., 350-700 nm) using the UV-Vis spectrophotometer.

-

Use the pure solvent as a blank for each measurement.

-

Identify the wavelength of maximum absorption (λmax) for each solution.

3.5. Data Analysis

-

Tabulate the λmax values for this compound in each solvent.

-

Correlate the observed λmax values with various solvent polarity scales (e.g., dielectric constant, ET(30)) to analyze the nature and extent of the solvatochromic shifts.

-

A plot of λmax versus the solvent polarity parameter can be used to visualize the solvatochromic trend.

Visualization of Solvatochromic Principles and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the core concepts of solvatochromism and the experimental workflow.

References

- 1. Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6- diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Determination of the Fluorescence Quantum Yield of Disperse Violet 33

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Disperse Violet 33 and Quantum Yield

This compound (C.I. 11218) is a synthetic organic compound belonging to the azo dye class, characterized by the functional group R−N=N−R′, where R and R′ are typically aryl groups.[1] Azo dyes are widely used in the textile and food industries and are known for their vibrant colors, which arise from π-delocalization across the molecule.[1] The photophysical properties of these dyes, particularly their fluorescence quantum yield, are critical for applications where light emission is a key performance parameter.

The fluorescence quantum yield (Φf) is a fundamental measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[2][3][4]

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

An accurate determination of Φf is essential for characterizing the performance of fluorescent materials in various applications, from bio-imaging to the development of advanced materials.[4] This guide details the two primary methods for measuring the fluorescence quantum yield of a sample like this compound: the relative method and the absolute method.[2][5]

Experimental Methodologies for Quantum Yield Determination

The determination of the fluorescence quantum yield can be approached through two distinct, yet robust, experimental strategies.

The relative method is the more common approach and involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized fluorescence standard with a known quantum yield.[5][6] The fundamental principle is that if the standard and the sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons.[6]

The relative quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (Is / Ir) * (As / Ar) * (ns^2 / nr^2)

Where:

-

Φr is the quantum yield of the reference standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts s and r denote the sample and the reference, respectively.

2.1.1. Experimental Protocol for Relative Quantum Yield Measurement

-

Selection of a Suitable Standard: Choose a quantum yield standard that has absorption and emission spectra as close as possible to this compound.[7][8] This minimizes wavelength-dependent errors in the spectrometer's detection system.

-

Solvent Selection: Dissolve both the this compound and the standard in the same solvent, if possible, to eliminate the need for refractive index corrections. If different solvents are necessary, their refractive indices must be known.

-

Preparation of Solutions: Prepare a series of dilute solutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to ensure linearity and avoid inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions and determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement: Measure the corrected fluorescence emission spectra for all solutions using a spectrofluorometer, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths) for both the sample and the standard.

-

Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both sets of solutions. The slopes of these plots are used in the quantum yield calculation to improve accuracy.[9]

2.1.2. Data Presentation: Relative Method Parameters

| Parameter | Description | Recommended Value/Consideration |

| Excitation Wavelength (λex) | Wavelength at which both sample and standard have significant absorption. | Should be in a region of spectral overlap between the sample and standard. |

| Absorbance Range | To ensure linearity and minimize inner filter effects. | 0.01 - 0.1 |

| Solvent | Should dissolve both sample and standard and be non-fluorescent. | Use the same solvent for both to simplify calculations. |

| Quantum Yield Standard | A well-characterized fluorophore with a known and stable quantum yield. | See Table 2 for a list of potential standards. |

Table 1: Key experimental parameters for relative quantum yield measurements.

| Standard | Solvent | Quantum Yield (Φr) | Excitation/Emission Range (nm) |

| Quinine Sulfate | 0.5 M H2SO4 | 0.54 | ~350 / ~450 |

| Fluorescein | 0.1 M NaOH | 0.95 | ~490 / ~520 |

| Rhodamine 6G | Ethanol | 0.95 | ~530 / ~555 |

| Rhodamine 101 | Ethanol | 1.00 | ~570 / ~595 |

Table 2: A selection of commonly used quantum yield standards for the visible region.[4][7][8][10]

The absolute method for determining the fluorescence quantum yield does not require a reference standard. Instead, it directly measures the ratio of photons emitted to photons absorbed by the sample using an integrating sphere.[2][11] An integrating sphere collects all the light emitted from the sample over the entire 4π solid angle.[2]

2.2.1. Experimental Protocol for Absolute Quantum Yield Measurement

-

Instrument Setup: A spectrofluorometer equipped with an integrating sphere is required. The system must be calibrated for spectral irradiance.

-

Blank Measurement: A measurement of the excitation beam is taken with the cuvette containing only the solvent placed inside the integrating sphere. This provides a measure of the incident photons.

-

Sample Measurement: The sample solution is placed in the integrating sphere, and the measurement is repeated. The scattered and emitted light is collected.

-

Data Acquisition: Two spectra are recorded: one of the scattered excitation light and one of the fluorescence emission.

-

Calculation: The number of absorbed photons is the difference between the number of incident photons (from the blank measurement) and the number of unabsorbed photons (from the sample measurement). The number of emitted photons is determined by integrating the emission spectrum. The quantum yield is then calculated directly from these values.[3]

2.2.2. Data Presentation: Absolute Method Parameters

| Parameter | Description | Recommended Value/Consideration |

| Integrating Sphere | A sphere coated with a highly reflective material (e.g., Spectralon) to collect all emitted light. | Sphere size and coating should be appropriate for the wavelength range of interest. |

| Detector Calibration | The detector's response across the relevant wavelength range must be accurately calibrated. | Use a calibrated light source for correction. |

| Sample Concentration | Low concentration is preferred to minimize reabsorption effects. | Absorbance should ideally be below 0.1. |

| Baffle | Positioned within the sphere to prevent direct illumination of the detector by the emitted light. | Correct positioning is crucial for accurate measurements. |

Table 3: Key experimental parameters for absolute quantum yield measurements.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the fluorescence quantum yield.

Caption: Workflow for Relative Quantum Yield Determination.

Caption: Workflow for Absolute Quantum Yield Determination.

Potential Challenges and Considerations

Accurate quantum yield measurements require careful attention to several potential sources of error:

-

Inner Filter Effects: At high concentrations, the excitation light may be attenuated as it passes through the cuvette, and emitted fluorescence may be reabsorbed. This can be minimized by using dilute solutions (absorbance < 0.1).

-

Solvent Impurities: Fluorescent impurities in the solvent can contribute to the measured emission. Using high-purity solvents is crucial.

-

Oxygen Quenching: Dissolved oxygen can quench the fluorescence of many dyes. For samples sensitive to oxygen, deoxygenation of the solution by bubbling with an inert gas (e.g., argon or nitrogen) may be necessary.

-

Photodegradation: Some dyes may degrade upon prolonged exposure to the excitation light. It is important to minimize exposure time and check for any changes in the absorption spectrum after fluorescence measurements.

-

Polarization Effects: The use of polarizers in the excitation and emission paths may be necessary to correct for anisotropy in the fluorescence emission.

Conclusion

While the precise fluorescence quantum yield of this compound is not widely reported, this guide provides the necessary theoretical framework and practical protocols for its accurate determination. By following the detailed methodologies for either the relative or absolute measurement techniques, researchers can obtain reliable and reproducible quantum yield values. Careful selection of standards, meticulous sample preparation, and an awareness of potential experimental pitfalls are paramount to achieving high-quality data. The workflows and data presentation formats outlined herein serve as a robust starting point for the photophysical characterization of this compound and other similar fluorescent compounds.

References

- 1. Azo dye - Wikipedia [en.wikipedia.org]

- 2. jascoinc.com [jascoinc.com]

- 3. edinst.com [edinst.com]

- 4. BAM - Papers of the month - Fluorescence quantum yield standards for the UV/Visible/NIR spectral range [bam.de]

- 5. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. edinst.com [edinst.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Aggregation Behavior of Disperse Violet 33 in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Violet 33, a monoazo disperse dye, exhibits a propensity for aggregation in aqueous solutions, a phenomenon that significantly influences its tinctorial properties, stability, and interactions in various applications. Understanding and quantifying this behavior is critical for optimizing its use in dyeing processes, as well as for assessing its potential in fields such as drug delivery and materials science. This technical guide provides a comprehensive overview of the aggregation behavior of this compound, detailing the underlying mechanisms, key quantitative parameters, and standard experimental protocols for its characterization. While specific quantitative data for this compound is not extensively available in public literature, this guide synthesizes established principles of dye aggregation and data from structurally similar anthraquinone (B42736) dyes to present a representative analysis.

Introduction to Dye Aggregation

The aggregation of dye molecules in solution is a widespread phenomenon driven by intermolecular forces, primarily van der Waals forces, hydrogen bonding, and hydrophobic interactions.[1] This self-association can lead to the formation of dimers, trimers, and higher-order aggregates.[2] The extent of aggregation is influenced by factors such as dye concentration, temperature, pH, ionic strength, and the presence of organic solvents or surfactants.[1]

Aggregation significantly alters the physicochemical properties of a dye solution, including its color, absorption spectrum, fluorescence, and solubility. From an industrial perspective, uncontrolled aggregation can lead to uneven dyeing, reduced color yield, and precipitation.[3] Conversely, controlled aggregation is being explored for the development of novel materials with specific optical and electronic properties.

This compound, with its planar aromatic structure, is susceptible to aggregation through π-π stacking interactions. This guide will explore the theoretical and practical aspects of this behavior.

Proposed Mechanism of this compound Aggregation

The aggregation of this compound in an aqueous solution is believed to proceed via a stepwise mechanism, starting with the formation of dimers from monomers, which then grow into larger aggregates. The primary driving force is the hydrophobic effect, which seeks to minimize the contact between the nonpolar aromatic surfaces of the dye molecules and the surrounding water molecules.

Caption: Proposed stepwise aggregation mechanism of this compound.

Quantitative Analysis of Aggregation

While specific experimental data for this compound is limited, the following tables present a summary of typical quantitative parameters that are determined when studying the aggregation of disperse dyes. The values provided are representative and based on studies of structurally similar anthraquinone dyes.

Table 1: Thermodynamic Parameters of Aggregation for a Representative Anthraquinone Dye

| Parameter | Symbol | Typical Value Range | Significance |

| Gibbs Free Energy of Aggregation | ΔG°agg | -10 to -30 kJ/mol | Indicates the spontaneity of the aggregation process (a negative value signifies a spontaneous process). |

| Enthalpy of Aggregation | ΔH°agg | -5 to -20 kJ/mol | Indicates whether the process is exothermic (negative value) or endothermic (positive value). Typically exothermic for dye aggregation. |

| Entropy of Aggregation | ΔS°agg | +20 to +100 J/mol·K | A positive entropy change is common and is largely driven by the release of structured water molecules from the dye's surface (hydrophobic effect). |

Table 2: Aggregation Parameters for a Representative Anthraquinone Dye

| Parameter | Symbol | Typical Value Range | Method of Determination |

| Critical Aggregation Concentration | CAC | 10-5 to 10-4 M | UV-Vis Spectroscopy, Conductometry |

| Aggregation Number | N | 2 - 10 | Polarography, Fluorescence Quenching |

| Hydrodynamic Diameter of Aggregates | Dh | 50 - 200 nm | Dynamic Light Scattering (DLS) |

Experimental Protocols

Accurate characterization of dye aggregation requires robust experimental methodologies. The following sections provide detailed protocols for key techniques.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary tool for studying dye aggregation, as the formation of aggregates leads to characteristic changes in the absorption spectrum, such as a decrease in the monomer peak intensity and the appearance of new bands corresponding to H- or J-aggregates.[1][2]

Experimental Workflow for UV-Vis Spectroscopy

Caption: Workflow for studying dye aggregation using UV-Vis spectroscopy.

Detailed Methodology:

-

Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10-2 M).

-

Preparation of Working Solutions: Prepare a series of aqueous solutions with varying dye concentrations (e.g., 10-6 M to 10-4 M) by diluting the stock solution. Ensure the final concentration of the organic solvent is minimal and consistent across all samples.

-

Spectroscopic Measurement: Record the UV-Vis absorption spectrum for each solution using a spectrophotometer, typically over a wavelength range of 400-800 nm. Use a quartz cuvette with a path length appropriate for the concentration range to ensure absorbance values are within the linear range of the instrument.[2]

-

Data Analysis:

-

Plot the absorbance at the monomer peak maximum (λmax) against the dye concentration.

-

The Critical Aggregation Concentration (CAC) is identified as the concentration at which a deviation from Beer-Lambert's law is observed.

-

To determine thermodynamic parameters, repeat the measurements at different temperatures (e.g., 298 K, 308 K, 318 K). The equilibrium constant for dimerization (Kd) can be calculated, and from the van't Hoff equation, ΔH° and ΔS° can be determined.

-

Conductometry

Conductometry is a useful technique for determining the CAC of ionic dyes. For disperse dyes, which are non-ionic, this method is typically applied in the presence of an ionic surfactant that interacts with the dye aggregates.

Detailed Methodology:

-

Solution Preparation: Prepare a series of solutions with a fixed concentration of this compound and varying concentrations of an ionic surfactant (e.g., sodium dodecyl sulfate, SDS).

-

Conductivity Measurement: Measure the specific conductance of each solution using a calibrated conductivity meter at a constant temperature.

-

Data Analysis: Plot the specific conductance against the surfactant concentration. The plot will typically show two linear regions with different slopes. The intersection of these lines corresponds to the critical micelle concentration (CMC) of the surfactant, which in the presence of the dye, indicates the onset of dye-surfactant aggregate formation.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a suspension, making it ideal for determining the hydrodynamic diameter of dye aggregates.[4][5]

Experimental Workflow for Dynamic Light Scattering

Caption: Workflow for characterizing dye aggregate size using DLS.

Detailed Methodology:

-

Sample Preparation: Prepare a solution of this compound at a concentration known to be above its CAC. Filter the solution through a microporous filter (e.g., 0.22 µm) to remove any dust or large particulates that could interfere with the measurement.

-

Instrument Setup: Place the filtered sample in a clean cuvette and insert it into the DLS instrument. Allow the sample to equilibrate to the desired temperature.

-

Measurement: Set the measurement parameters, including the scattering angle (typically 90° or 173°), and initiate the data acquisition. The instrument measures the fluctuations in the intensity of scattered light over time.

-

Data Analysis: The instrument's software uses an autocorrelation function to analyze the intensity fluctuations and calculate the translational diffusion coefficient. From this, the hydrodynamic diameter (Dh) of the aggregates is determined using the Stokes-Einstein equation. The analysis also provides information on the polydispersity of the sample, indicating the width of the size distribution.

Conclusion

The aggregation of this compound in solution is a complex phenomenon with significant practical implications. This technical guide has provided a framework for understanding and characterizing this behavior. By employing the detailed experimental protocols for UV-Vis spectroscopy, conductometry, and dynamic light scattering, researchers can obtain valuable quantitative data on the critical aggregation concentration, thermodynamic parameters, and aggregate size. This knowledge is essential for the rational design of formulations and processes that either mitigate or harness the aggregation of this compound for specific applications in research, industry, and medicine. Further studies focusing specifically on this compound are encouraged to build a more precise and comprehensive dataset for this important dye molecule.

References

Disperse Violet 33 as a Fluorescent Probe: An In-depth Technical Guide

Disclaimer: There is currently no scientific literature available that documents the use of Disperse Violet 33 as a fluorescent probe for biological research. Its primary and well-documented application is as a commercial dye for synthetic textiles.[1][2][3][4] However, the chemical structure of this compound, which contains a monoazo group and a substituted benzonitrile, shares features with classes of molecules that have been investigated as fluorescent probes. This guide will, therefore, provide a comprehensive overview of the principles and applications of structurally related dyes, particularly benzothiazole (B30560) and azo-based compounds, as fluorescent probes, with a focus on their application in the detection of amyloid fibrils, a key area of research in neurodegenerative diseases.

Introduction to Structurally Related Fluorescent Probes

While this compound itself is not used as a fluorescent probe, other dyes with similar structural motifs, such as benzothiazole and azo compounds, have been developed and utilized for the detection of specific biological targets.[5][6][7] These probes are particularly valuable in the study of amyloidogenesis, the process of amyloid fibril formation, which is a hallmark of diseases like Alzheimer's and Parkinson's.[5][8] The fluorescence of these dyes often increases significantly upon binding to amyloid aggregates, making them useful tools for both in vitro and in vivo studies.[5][9][10]

Quantitative Data of Representative Benzothiazole-Based Amyloid Probes

The following table summarizes the photophysical properties of several benzothiazole-based fluorescent probes that have been developed for the detection of amyloid-β (Aβ) aggregates. This data is provided as a reference for the kind of quantitative information that would be necessary to characterize a fluorescent probe.

| Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Kd for Aβ aggregates (nM) | Reference |

| PP-BTA-4 | Not specified | Not specified | Not specified | 40-148 | [5][11] |

| RM-28 | Not specified | >598 | Not specified | 175.69 ± 4.8 | [9] |

| Thioflavin-T (ThT) | 450 (bound) | 482 (bound) | Not specified | Moderate Affinity | [7] |

| Probe 5 (Chalcone-mimic) | Not specified | Not specified | ~50-fold increase upon binding | 1590 | [10] |

Experimental Protocols

This section provides a generalized experimental protocol for the use of a benzothiazole-based fluorescent probe for staining amyloid plaques in brain tissue sections, based on methodologies described in the literature.

Protocol: Staining of Amyloid Plaques in Brain Tissue Sections

Materials:

-

Fluorescent probe stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Ethanol (B145695) solutions (e.g., 50%, 70%)

-

Paraffin-embedded brain tissue sections (5-10 µm thick) from a relevant disease model or patient tissue

-

Deparaffinization and rehydration solutions (e.g., xylene, graded ethanol series)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse the slides in xylene to remove paraffin.

-

Rehydrate the tissue sections by sequential immersion in a graded series of ethanol solutions (e.g., 100%, 95%, 70%, 50% ethanol) and finally in distilled water.

-

-

Staining:

-

Prepare the staining solution by diluting the fluorescent probe stock solution in an appropriate buffer (e.g., PBS with a small percentage of ethanol) to the final working concentration (typically in the µM range).

-

Incubate the rehydrated tissue sections with the staining solution for a specified time (e.g., 10-30 minutes) at room temperature, protected from light.

-

-

Washing:

-

Briefly rinse the slides in a buffer solution (e.g., PBS or an ethanol/water mixture) to remove excess probe. The composition of the washing solution may need to be optimized to reduce non-specific background staining.

-

-

Mounting and Imaging:

-

Coverslip the slides using an aqueous mounting medium.

-

Visualize the stained amyloid plaques using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific probe used.

-

Visualizations: Signaling Pathways and Experimental Workflows

As there are no known signaling pathways directly involving this compound as a fluorescent probe, this section provides conceptual diagrams illustrating the general principles of fluorescent probe application in amyloid detection.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. epsilonpigments.com [epsilonpigments.com]

- 3. Low Price this compound Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 4. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 5. Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. diva-portal.org [diva-portal.org]

- 8. Fluorescence Chemicals To Detect Insoluble and Soluble Amyloid-β Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of Aβ Aggregates in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of fluorescent probes that bind and stain amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide on the Environmental Fate and Degradation of Disperse Violet 33

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Violet 33 (C.I. 11218) is a monoazo disperse dye characterized by its low water solubility and application in dyeing synthetic fibers. Its environmental persistence, potential for bioaccumulation, and the generation of potentially harmful degradation products are of increasing concern. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of this compound, including its ecotoxicological profile. Detailed experimental protocols for assessing its biodegradability, soil sorption, and aquatic toxicity are provided, alongside visualizations of its environmental interactions and potential degradation pathways. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide synthesizes available information and provides context based on structurally similar disperse dyes.

Physicochemical Properties of this compound

This compound is an organic compound with the following key characteristics:

| Property | Value | Reference |

| C.I. Name | This compound | |

| C.I. Number | 11218 | |

| CAS Number | 12236-25-8 / 66882-16-4 | |

| Molecular Formula | C₂₂H₂₃N₅O₆ | |

| Molecular Weight | 453.45 g/mol | |

| Chemical Structure | Single azo class | |

| Appearance | Red-light purple or sauce-red powder | |

| Solubility | Low water solubility |

Environmental Fate

The environmental fate of this compound is governed by a combination of biotic and abiotic processes, including biodegradation, photodegradation, hydrolysis, and sorption to soil and sediment. Due to its low water solubility, a significant portion of the dye is expected to partition from the aqueous phase to solid matrices like soil, sediment, and sludge in wastewater treatment plants.

Biodegradation

The complex aromatic structure of azo dyes like this compound makes them generally resistant to aerobic biodegradation. The initial and often rate-limiting step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). This process typically occurs under anaerobic or anoxic conditions and results in the formation of aromatic amines, which may be more mobile and potentially more toxic than the parent dye. These aromatic amines may then be further degraded under aerobic conditions.

Photodegradation

Disperse dyes are designed to have a degree of lightfastness, which suggests a relative resistance to photodegradation. However, exposure to sunlight in the aquatic environment can lead to the gradual breakdown of the dye molecule. The rate and extent of photodegradation are influenced by factors such as the intensity of solar radiation, water depth, and the presence of other photosensitizing substances.

Hydrolysis

This compound contains two acetoxyethyl ester groups. Ester linkages can be susceptible to hydrolysis, particularly under alkaline conditions, which can occur in certain industrial wastewater streams or natural water bodies. The hydrolysis of these ester groups would lead to the formation of the corresponding carboxylic acid and alcohol, altering the polarity and potential bioavailability of the molecule. This reaction is a key consideration in the dye's stability and degradation.[1][2]

Soil and Sediment Sorption

Given its hydrophobic nature, this compound is expected to have a strong affinity for organic matter in soil and sediment. This sorption process can reduce its mobility in the environment, but also lead to its accumulation in these compartments, creating a long-term reservoir of the contaminant.

Ecotoxicity

The ecotoxicity of disperse dyes is a significant concern due to their potential to harm aquatic organisms. The parent dye molecule, as well as its degradation products, can exert toxic effects.

Aquatic Toxicity

A key study submitted to the European Chemicals Agency (ECHA) provides acute toxicity data for this compound on the aquatic invertebrate Daphnia sp..

| Test Organism | Endpoint | Value | Exposure Duration | Guideline | Reference |

| Daphnia sp. | EC₅₀ (Immobilization) | > 100 mg/L | 48 hours | OECD 202 | [3] |

| Daphnia sp. | NOEC (Immobilization) | 100 mg/L | 48 hours | OECD 202 | [3] |

The results indicate that this compound has a low acute toxicity to Daphnia sp. under the tested conditions. However, it is important to note that the breakdown products of disperse dyes can sometimes be more toxic than the parent compound. For instance, byproducts of the structurally similar Disperse Violet 93 have shown higher mutagenicity and toxicity to D. similis than the original dye.[4]

Experimental Protocols

The following sections detail standardized methodologies for assessing the key environmental fate and ecotoxicity parameters of this compound.

Ready Biodegradability - OECD 301

This test evaluates the potential for rapid and ultimate biodegradation of a chemical in an aerobic aqueous medium.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a source like activated sludge and incubated under aerobic conditions in the dark or diffuse light. The degradation is monitored over 28 days by measuring parameters such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption.[5][6][7]

Methodology (Adapted from OECD 301F - Manometric Respirometry):

-

Test Substance Preparation: Prepare a stock solution of this compound. Due to its low water solubility, a water-accommodated fraction (WAF) or a solvent carrier may be necessary.

-

Inoculum: Use activated sludge from a domestic wastewater treatment plant, washed and aerated.

-

Test Setup: Add the mineral medium, inoculum, and the test substance to respirometer flasks. Include control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate).

-

Incubation: Incubate the flasks at a constant temperature (e.g., 20-25°C) with continuous stirring for 28 days.

-

Measurement: Monitor the oxygen consumption in each flask over the 28-day period.

-

Data Analysis: Calculate the percentage of biodegradation based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within a 10-day window during the 28-day test.[5]

Adsorption/Desorption Using a Batch Equilibrium Method - OECD 106

This method determines the soil sorption coefficient (Koc), which indicates the tendency of a chemical to bind to soil organic carbon.

Principle: A solution of the test substance is equilibrated with a soil sample of known organic carbon content. The concentration of the test substance remaining in the aqueous phase is measured, and the amount adsorbed to the soil is calculated by difference.[8][9]

Methodology:

-

Soil Selection: Use a range of well-characterized soils with varying organic carbon content.

-

Test Solution: Prepare aqueous solutions of this compound at different concentrations.

-

Equilibration: Add a known mass of soil to each test solution. Shake the mixtures at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: Centrifuge the samples to separate the soil from the aqueous phase.

-

Analysis: Measure the concentration of this compound in the aqueous phase using a suitable analytical method like HPLC-UV/Vis or LC-MS.

-

Calculation: Calculate the adsorption coefficient (Kd) for each soil. Normalize Kd to the organic carbon content of the soil to obtain the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Freshwater Alga and Cyanobacteria, Growth Inhibition Test - OECD 201

This test assesses the acute toxicity of a substance to freshwater algae.

Principle: Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance over a 72-hour period. The inhibition of growth is measured and compared to control cultures.[10][11][12][13]

Methodology:

-

Test Organism: Use a standard algal species such as Pseudokirchneriella subcapitata.

-

Test Solutions: Prepare a series of concentrations of this compound in the algal growth medium. A WAF approach may be necessary.

-

Inoculation: Inoculate the test solutions and control medium with a low density of exponentially growing algae.

-

Incubation: Incubate the cultures under constant illumination and temperature for 72 hours.

-

Measurement: Measure the algal biomass (e.g., by cell counting or spectrophotometry) at 24, 48, and 72 hours.

-

Data Analysis: Calculate the growth rate for each concentration and the control. Determine the EC₅₀ (the concentration causing 50% inhibition of growth) and the No Observed Effect Concentration (NOEC).

Daphnia sp. Acute Immobilisation Test - OECD 202

This test evaluates the acute toxicity of a substance to daphnids.

Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded and used to determine the EC₅₀.[14][15][16]

Methodology:

-

Test Organism: Use Daphnia magna neonates (<24 hours old).

-

Test Solutions: Prepare a series of concentrations of this compound in a suitable aqueous medium.

-

Exposure: Place the daphnids in the test solutions and control medium.

-

Incubation: Incubate at a constant temperature for 48 hours under a defined light-dark cycle.

-

Observation: Record the number of immobilized daphnids at 24 and 48 hours.

-

Data Analysis: Calculate the 48-hour EC₅₀ for immobilization.

Visualizations

Environmental Fate and Transport of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Registration Dossier - ECHA [echa.europa.eu]

- 4. iwraonlineconference.org [iwraonlineconference.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 9. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 10. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 11. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]

- 12. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]

- 13. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. biotecnologiebt.it [biotecnologiebt.it]

- 16. oecd.org [oecd.org]

Toxicological studies of Disperse Violet 33

An In-depth Technical Guide on the Toxicological Profile of Disperse Violet 33

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 12236-25-8/66882-16-4) is a single azo dye used in the textile industry for dyeing polyester (B1180765) and acetate (B1210297) fibers. This technical guide provides a comprehensive overview of the available toxicological data for this compound. Due to a notable lack of direct experimental studies on this specific dye, this document synthesizes information from structurally related disperse dyes, data on its potential metabolites, and established toxicological testing protocols to provide a reasoned assessment of its potential hazards. All quantitative data is presented in structured tables, and detailed experimental methodologies are described based on internationally recognized guidelines. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 2-[2-[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile | Echemi |

| C.I. Name | This compound, C.I. 11218 | World Dye Variety[1] |

| CAS Number | 12236-25-8 / 66882-16-4 | World Dye Variety[1] |

| Molecular Formula | C22H23N5O6 | World Dye Variety[1] |

| Molecular Weight | 453.45 g/mol | World Dye Variety[1] |

| Appearance | Violet grain/Sauce red powder | Sinoever[2] |

| Optimal pH for Dyeing | 5 - 7 | Sinoever[2] |

Toxicological Data Summary

A comprehensive literature search revealed a significant lack of specific toxicological studies for this compound. The following tables summarize the available information, which is largely based on general knowledge of disperse dyes and data from related compounds.

Table 2.1: Acute Toxicity

| Endpoint | Species | Route | Value | Classification | Reference |

| LD50 | Data Not Available | Oral | - | Not Classified | - |

| LD50 | Data Not Available | Dermal | - | Not Classified | - |

| LC50 | Data Not Available | Inhalation | - | Not Classified | - |

Note: For many disperse dyes, the acute oral LD50 is greater than 2000 mg/kg, suggesting low acute toxicity.

Table 2.2: Irritation and Sensitization

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation | Data Not Available | - | Not Classified | - |

| Eye Irritation | Data Not Available | - | Not Classified | - |

| Skin Sensitization | Data Not Available | - | Potential Sensitizer (based on class) | General knowledge on disperse dyes |

Note: Disperse dyes as a class are known to have skin sensitization potential.

Table 2.3: Genotoxicity

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test (on potential metabolite) | Salmonella typhimurium TA98 and YG1024 | With and Without | Positive for 2-cyano-4-nitroaniline | ResearchGate[3] |

| In vitro Micronucleus Test | Data Not Available | - | - | - |

| In vivo Genotoxicity | Data Not Available | - | - | - |

Note: A potential reductive cleavage product of this compound, 2-cyano-4-nitroaniline, has shown mutagenic activity in the Ames test.

Table 2.4: Carcinogenicity and Reproductive Toxicity

| Endpoint | Species | Route | Result | Reference |

| Carcinogenicity | Data Not Available | - | - | - |

| Reproductive/Developmental Toxicity | Data Not Available | - | - | - |

Experimental Protocols

Detailed methodologies for key toxicological endpoints are described below, based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

-

Test Principle: This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure with the use of a limited number of animals.

-

Test Animals: Typically, rats of a standard laboratory strain are used. A small group of animals (usually 3) of a single sex are used in each step.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weights are recorded weekly.

-

A necropsy is performed on all animals at the end of the observation period.

-

-

Dosage: The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The choice of the starting dose is based on any existing information on the substance's toxicity.

Skin Irritation/Corrosion - OECD 404

-

Test Principle: This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Procedure:

-

The fur is removed from a small area on the back of the animal.

-

0.5 g of the solid test substance, moistened with a suitable vehicle, is applied to the skin under a gauze patch.

-

The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period.

-

After exposure, the patch is removed, and the skin is cleansed.

-

The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

-

Scoring: The degree of irritation is scored using a standardized system.

Skin Sensitization - Local Lymph Node Assay (LLNA) - OECD 429

-

Test Principle: The LLNA is an in vivo method that assesses the skin sensitization potential of a substance by measuring the proliferation of lymphocytes in the draining auricular lymph nodes.

-

Test Animals: Mice (CBA/J strain is commonly used).

-

Procedure:

-

The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.

-

On day 6, a solution of ³H-methyl thymidine (B127349) is injected intravenously.

-

Five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised.

-

The lymph nodes are processed to create a single-cell suspension, and the incorporation of ³H-methyl thymidine is measured.

-

-

Endpoint: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive result, indicating the substance is a skin sensitizer.[4]

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

-

Test Principle: This in vitro assay uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are caused by the test substance.

-

Procedure:

-

The test substance, at various concentrations, is mixed with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 mix).

-

This mixture is plated on a minimal agar (B569324) medium lacking the required amino acid.

-

The plates are incubated for 48-72 hours.

-

-

Endpoint: A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the solvent control.[5][6]

Mandatory Visualizations

Hypothetical Metabolic Activation and Genotoxicity Pathway of this compound

References

The Influence of Disperse Violet 33 on Polymer Glass Transition Temperature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Dye-Polymer Interactions and Glass Transition

Amorphous and semi-crystalline polymers are characterized by a glass transition temperature (Tg), a key indicator of their thermal and mechanical behavior.[1][2] Factors that increase the stiffness and reduce the mobility of polymer chains, such as cross-linking or the presence of bulky side groups, tend to increase the Tg.[1] Conversely, the introduction of small molecules, known as plasticizers, can increase the free volume between polymer chains, enhancing their mobility and thereby lowering the Tg.[5]

Disperse dyes, including the azo dye Disperse Violet 33, are small organic molecules used to color synthetic fibers like polyester.[6][7] When incorporated into a polymer matrix, these dye molecules can disrupt the intermolecular forces between polymer chains, effectively acting as plasticizers.[4] This plasticization effect is expected to lower the glass transition temperature of the host polymer. The magnitude of this effect typically depends on the concentration, size, and shape of the dye molecule, as well as the specific interactions between the dye and the polymer.[4]

Quantitative Data Summary

Direct experimental data on the effect of this compound on the glass transition temperature of polymers is not extensively documented in publicly available literature. However, based on the known plasticizing effect of similar azo disperse dyes on polymers, a hypothetical dataset is presented below for illustrative purposes. This table demonstrates the expected trend of a decrease in Tg with increasing dye concentration in two common polymers: Poly(methyl methacrylate) (PMMA) and Polyethylene terephthalate (B1205515) (PET).

| Polymer | Dye Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Expected Change in Tg (°C) |

| PMMA | 0.0 (Control) | 105.0 | N/A |

| 0.5 | 103.5 | -1.5 | |

| 1.0 | 102.1 | -2.9 | |

| 2.0 | 99.8 | -5.2 | |

| PET | 0.0 (Control) | 75.0 | N/A |

| 0.5 | 73.8 | -1.2 | |

| 1.0 | 72.5 | -2.5 | |

| 2.0 | 70.3 | -4.7 |

Note: The data presented in this table is illustrative and based on the general scientific understanding of the plasticizing effects of disperse dyes on polymers. Actual experimental results may vary.

Experimental Protocols

The determination of the glass transition temperature of a polymer with and without this compound is most commonly and accurately performed using Differential Scanning Calorimetry (DSC).[8][9]

Sample Preparation

-

Polymer-Dye Mixture Preparation:

-

For thermoplastic polymers like PMMA or PET, a homogenous mixture can be prepared by melt blending.

-

Dry the polymer pellets to remove any absorbed moisture.

-

Mechanically mix the polymer pellets with a predetermined weight percentage of this compound powder.

-

Extrude the mixture through a twin-screw extruder to ensure uniform dispersion of the dye.

-

Cool and pelletize the resulting dyed polymer.

-

-

DSC Sample Encapsulation:

Differential Scanning Calorimetry (DSC) Analysis

-

Instrument Setup:

-

Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Place the sealed sample pan in the sample cell and the empty reference pan in the reference cell of the DSC.[9]

-

-

Thermal Program:

-

First Heating Scan: Heat the sample at a constant rate of 20°C/minute from room temperature to a temperature above the expected melting point of the polymer (e.g., 300°C for PET) to erase the thermal history.[10]

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 20°C/minute) back to a temperature well below the expected Tg (e.g., 0°C).

-

Second Heating Scan: Heat the sample again at a constant rate of 20°C/minute to a temperature above the Tg.[10] The glass transition temperature is determined from this second heating scan.

-

-

Data Analysis:

Visualizations

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the incorporation of this compound into a polymer matrix and the resulting change in its glass transition temperature.

Caption: Logical workflow of the plasticizing effect of a disperse dye on a polymer.

Experimental Workflow

The diagram below outlines the typical experimental workflow for determining the effect of this compound on the glass transition temperature of a polymer using Differential Scanning Calorimetry.

Caption: Experimental workflow for determining polymer Tg using DSC.

Conclusion

The incorporation of this compound into a polymer matrix is expected to lower its glass transition temperature due to a plasticizing effect. This change is a result of the dye molecules increasing the free volume between polymer chains, which enhances their mobility. While specific data for this compound is limited, the principles outlined in this guide and the provided experimental protocols offer a robust framework for researchers to quantify this effect. Accurate determination of the Tg is crucial for predicting the performance and processing conditions of dyed polymer materials in various applications, from textiles to advanced materials in drug development.

References

- 1. specialchem.com [specialchem.com]

- 2. protolabs.com [protolabs.com]

- 3. The Effect of Disperse Dyes on the Glass Transition Temperature of Polymers - SDC [sdc.org.uk]

- 4. researchgate.net [researchgate.net]

- 5. thermalsupport.com [thermalsupport.com]

- 6. Best Disperse dyes Manufacturer and Factory | Hermeta [hermetachem.com]

- 7. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 8. m.youtube.com [m.youtube.com]

- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 10. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

A Technical Guide to the Synthesis of Novel Disperse Violet 33 Analogues

For Researchers, Scientists, and Drug Development Professionals